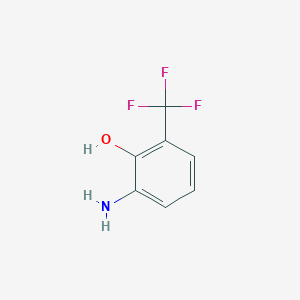

2-Amino-6-(trifluoromethyl)phenol

描述

2-Amino-6-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H6F3NO . It is a solid substance with a molecular weight of 177.13 .

Synthesis Analysis

The synthesis of 2-Amino-6-(trifluoromethyl)phenol involves various chemical reactions. For instance, one method involves the reaction of 2-trifluoromethyl-6-nitrophenol with ethanol and Tin (II) chloride, which is then refluxed for about 4 hours . The mixture is then cooled to room temperature, and NaHCO3 (aq) is added until pH=7 is obtained. The mixture is then extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of 2-Amino-6-(trifluoromethyl)phenol consists of a phenol group with an amino group at the 2nd position and a trifluoromethyl group at the 6th position .Chemical Reactions Analysis

2-Amino-6-(trifluoromethyl)phenol can participate in various chemical reactions. For instance, it can react with potassium ethyl-xanthate in ethanol at room temperature to synthesize 6-(trifluoromethyl)benzo[d]oxazole-2-thiol .Physical And Chemical Properties Analysis

2-Amino-6-(trifluoromethyl)phenol is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

Safety Information

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Role in Drug Development

The trifluoromethyl group, which is present in “2-Amino-6-(trifluoromethyl)phenol”, has been found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities, making it a valuable component in drug development .

Potential Fire Retardant Applications

Due to the presence of the trifluoromethyl group, this compound could potentially be investigated for its flame retardant properties. The trifluoromethyl group can quench free radicals involved in combustion, which could make this compound useful in the development of fire retardants.

Use in Organic Synthesis

“2-Amino-6-(trifluoromethyl)phenol” could potentially be used as a starting material or intermediate in organic synthesis . Its unique structure and functional groups could make it useful in the synthesis of a variety of organic compounds .

Role in Material Science

The trifluoromethyl group in “2-Amino-6-(trifluoromethyl)phenol” could potentially be useful in the field of material science. Trifluoromethyl groups have been used in the development of materials with unique properties, such as high thermal stability and chemical resistance .

安全和危害

The safety information for 2-Amino-6-(trifluoromethyl)phenol indicates that it is associated with some hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that its targets could be organoboron reagents .

Mode of Action

In the context of suzuki–miyaura coupling reactions, it can be inferred that this compound might interact with its targets (organoboron reagents) through a palladium-catalyzed process . This process involves the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions, it can be inferred that this compound plays a role in the synthesis of complex organic molecules .

Result of Action

Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

Action Environment

The action of 2-Amino-6-(trifluoromethyl)phenol can be influenced by various environmental factors. For instance, it is recommended to store this compound in a dark place under an inert atmosphere at a temperature between 2-8°C , indicating that light, oxygen, and temperature can affect its stability and efficacy.

: Selection of boron reagents for Suzuki–Miyaura coupling : 2-Amino-6-(trifluoromethyl)phenol | 72534-45-3 - MilliporeSigma

属性

IUPAC Name |

2-amino-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXAZFFGKMIJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624149 | |

| Record name | 2-Amino-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72534-45-3 | |

| Record name | 2-Amino-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)